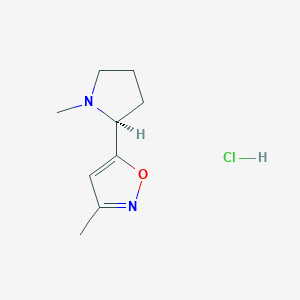

ABT-418 hydrochloride

描述

ABT-418 hydrochloride: is a compound developed by Abbott Laboratories. It is known for its nootropic, neuroprotective, and anxiolytic effects. This compound has been researched for its potential in treating Alzheimer’s disease and attention deficit hyperactivity disorder. This compound acts as an agonist at neuronal nicotinic acetylcholine receptors, displaying high affinity for specific subtypes .

准备方法

Synthetic Routes and Reaction Conditions: ABT-418 hydrochloride can be synthesized from L-proline. The synthesis involves several steps, including the formation of a five-membered isoxazole ring. One of the key steps is the reaction of an intermediate with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave conditions at 90°C for 30 minutes .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white solid, which is stable for up to one year when stored properly .

化学反应分析

Types of Reactions: ABT-418 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and interactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .

科学研究应用

Cognitive Enhancement and Alzheimer’s Disease

ABT-418 has been investigated for its cognitive-enhancing properties, particularly in the context of Alzheimer's disease. It acts as a potent agonist at the α4β2 and α7 nicotinic acetylcholine receptors, which are crucial for cognitive function. Studies have shown that ABT-418 can improve cognitive performance in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.

Key Findings:

- Nootropic Effects: ABT-418 has demonstrated nootropic effects in various animal studies, enhancing memory retention and cognitive performance compared to controls .

- Clinical Trials: A controlled clinical trial indicated that ABT-418 improved cognitive functions in patients with Alzheimer's disease, showing significant improvements in memory and attention tasks .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

The application of ABT-418 in ADHD treatment has been a focal point of research. Its mechanism as a cholinergic agonist suggests it may help alleviate symptoms associated with ADHD.

Clinical Study Insights:

- A double-blind, placebo-controlled trial involving 32 adult participants indicated that treatment with ABT-418 resulted in a 40% improvement in ADHD symptoms compared to 13% with placebo. The study highlighted significant reductions in ADHD symptom scores during the treatment phase .

- The drug was well-tolerated among participants, with dizziness and nausea being the most reported side effects .

Anxiolytic Effects

ABT-418 has also been studied for its anxiolytic properties. Research indicates that it may reduce anxiety-like behaviors in animal models, presenting a potential alternative for anxiety disorders.

Research Highlights:

- In rodent studies, ABT-418 exhibited anxiolytic-like effects comparable to established anxiolytics such as diazepam .

- The compound's ability to activate nicotinic receptors is believed to contribute to its anxiolytic effects, making it a candidate for further exploration in anxiety-related conditions .

Comparative Studies with Other Pharmacological Agents

ABT-418 has been compared with other pharmacological agents such as methylphenidate (commonly used for ADHD) to evaluate its efficacy.

Comparative Analysis:

作用机制

ABT-418 hydrochloride exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It selectively binds to subtypes such as α4β2, α7/5-HT3, and α2β2 receptors. This binding enhances cholinergic transmission, leading to improved cognitive function and reduced anxiety. The compound’s mechanism involves the activation of cholinergic channels, which modulate neurotransmitter release and neuronal excitability .

相似化合物的比较

- ABT-491 hydrochloride

- ABT-751 hydrochloride

- Labetalol hydrochloride

Comparison: ABT-418 hydrochloride is unique due to its high selectivity and potency as a nicotinic acetylcholine receptor agonist. Compared to similar compounds, it exhibits greater cognitive-enhancing and anxiolytic activities. Its selective binding to specific receptor subtypes distinguishes it from other nicotinic agonists, making it a valuable tool in neurological research .

生物活性

ABT-418 hydrochloride, a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and the treatment of attention deficit hyperactivity disorder (ADHD). This article presents a comprehensive review of the biological activity of ABT-418, including its mechanisms of action, pharmacological effects, and relevant clinical findings.

Chemical Profile

- Chemical Name : (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole hydrochloride

- CAS Number : 147388-83-8

- Molecular Formula : C₉H₁₄ClN₃O

ABT-418 primarily acts as an agonist at nAChRs, with a notable preference for the α4β2 and α2β2 subtypes. Its potency is illustrated by an effective concentration (EC50) of approximately 6 μM for α4β2 and 11 μM for α2β2 receptors . The activation of these receptors is associated with enhanced cognitive functions, including improved spatial memory and attention.

Pharmacological Effects

- Cognitive Enhancement :

- Anxiolytic Activity :

- Effects on ADHD :

Comparative Potency

The following table summarizes the comparative potency of ABT-418 against other known nAChR agonists:

| Compound | Receptor Subtype | EC50 (μM) | Relative Potency |

|---|---|---|---|

| ABT-418 | α4β2 | 6 | High |

| ABT-418 | α2β2 | 11 | High |

| (-)-Nicotine | nAChR | ~1.9 | Moderate |

| Diazepam | GABA_A | - | Low |

Clinical Trial on ADHD

A randomized crossover trial involving 32 adults diagnosed with ADHD assessed the efficacy of transdermal patches delivering 75 mg/day of ABT-418 over two treatment periods. Results indicated a significant reduction in ADHD symptom scores (28% vs. 15% for placebo) and a higher overall improvement rate among participants receiving ABT-418 .

Animal Studies

In animal studies, ABT-418 was shown to activate dopamine neurons in the ventral tegmental area (VTA), albeit at a potency approximately three times less than that of (-)-nicotine. This finding is crucial as it relates to the compound's potential for addiction and its stimulatory effects on reward pathways .

Safety and Tolerability

In clinical settings, ABT-418 was generally well tolerated among participants, with dizziness and nausea being the most common adverse effects noted during trials . Long-term safety profiles are still under investigation as more extensive clinical data become available.

属性

IUPAC Name |

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXHERKWAIEJQF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438901 | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147388-83-8 | |

| Record name | ABT-418 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-418 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-418 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。